molecular formula C25H23N7O2 B6564574 N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxyacetamide CAS No. 1006276-53-4

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxyacetamide

Cat. No.: B6564574
CAS No.: 1006276-53-4
M. Wt: 453.5 g/mol
InChI Key: XMFUJNFSKDIMOD-UHFFFAOYSA-N
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Description

The molecule is substituted at the 1-position of the pyrazolopyrimidine ring with a 2,4-dimethylphenyl group, introducing steric bulk and lipophilicity. A methyl group at the 3-position of the pyrazole ring and a phenoxyacetamide side chain at the 5-position further modulate its physicochemical and binding properties.

Properties

IUPAC Name

N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O2/c1-16-9-10-21(17(2)11-16)31-24-20(13-28-31)25(27-15-26-24)32-22(12-18(3)30-32)29-23(33)14-34-19-7-5-4-6-8-19/h4-13,15H,14H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFUJNFSKDIMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name / ID Core Structure Key Substituents Molecular Formula (if available) Notable Properties/Applications References
Target Compound Pyrazolo[3,4-d]pyrimidine 2,4-Dimethylphenyl; 3-methylpyrazole; phenoxyacetamide Not provided Presumed kinase inhibition (inferred)
N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide Pyrazolo[3,4-d]pyrimidine 2,3-Dimethylphenyl; 4-ethoxybenzamide C28H27N7O2 (inferred) Higher lipophilicity due to ethoxy group
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine-pyrazole Phenyl; thieno-pyrimidine fusion Not provided Enhanced electronic properties (sulfur atom)
Example 33 () Pyrazolo[3,4-d]pyrimidine-chromenone 3-Methylpyrazole; chromen-4-one; fluorophenyl Not provided Kinase inhibition (patented)
Example 52 () Pyrazolo[3,4-d]pyrimidine-sulfonamide 4-Amino; benzenesulfonamide; fluorophenyl Not provided High molecular weight (579.1 g/mol)

Substituent Effects on Activity and Solubility

  • Aryl Group Variations: The target compound’s 2,4-dimethylphenyl group (vs. The 4-methyl group in ’s compound introduces symmetry, which could improve crystallinity . Phenoxyacetamide vs.
  • Core Modifications: Replacing pyrazolo[3,4-d]pyrimidine with thieno[3,2-d]pyrimidine (as in ) introduces a sulfur atom, altering electron distribution and possibly improving binding to cysteine-rich kinase domains. Chromenone-linked derivatives (e.g., ) exhibit extended conjugation, likely targeting ATP-binding pockets in kinases.

Pharmacological Implications

  • Kinase Inhibition: Compounds with pyrazolo[3,4-d]pyrimidine cores (e.g., ) are frequently explored as kinase inhibitors. The phenoxyacetamide group in the target compound could mimic ATP’s adenine ring, competing for binding.
  • Selectivity : The 2,4-dimethylphenyl group may confer selectivity over analogs with para-substituted aryl groups (e.g., 4-methylphenyl in ), which could alter binding pocket interactions.

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